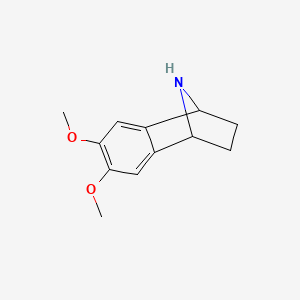![molecular formula C10H10Cl2N2 B12951034 3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)
3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is an organic compound belonging to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with chlorine atoms at the 3 and 6 positions and an isopropyl group at the 1 position. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method starts with the cyclization of 2,6-dichloro-4-nitropyridine with an appropriate amine under specific conditions to form the pyrrolo[3,2-c]pyridine core. The isopropyl group is then introduced via alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3,6-diamino-1-isopropyl-1H-pyrrolo[3,2-c]pyridine, while oxidation can produce the corresponding N-oxide derivatives.
Aplicaciones Científicas De Investigación
3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.
Mecanismo De Acción
The mechanism by which 3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: Lacks the isopropyl group, which may affect its biological activity and selectivity.
3,6-Dibromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine: Bromine atoms instead of chlorine, potentially altering its reactivity and interactions.
1-Isopropyl-1H-pyrrolo[3,2-c]pyridine: Without halogen substitutions, which may influence its chemical properties and applications.
Uniqueness
3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine atoms and the isopropyl group, which confer specific chemical and biological properties. These substitutions can enhance its binding affinity to targets, improve its stability, and modulate its reactivity compared to similar compounds.
This compound’s distinct structure and properties make it a valuable entity in various fields of research, offering opportunities for the development of new therapeutic agents and advanced materials.
Propiedades
Fórmula molecular |
C10H10Cl2N2 |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
3,6-dichloro-1-propan-2-ylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C10H10Cl2N2/c1-6(2)14-5-8(11)7-4-13-10(12)3-9(7)14/h3-6H,1-2H3 |
Clave InChI |
CRRQBJIRGGHJAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C2=CN=C(C=C21)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


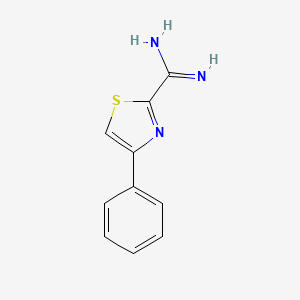


![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)

![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
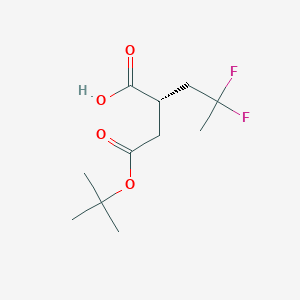
![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
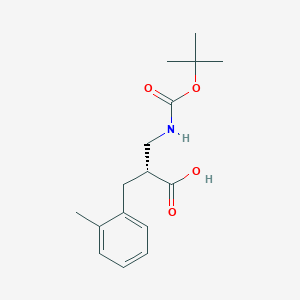
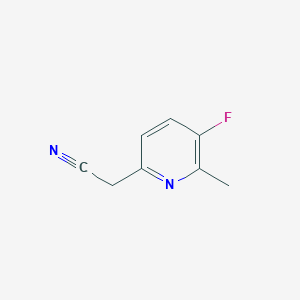

![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12951017.png)
